molecular formula C14H21N3O2 B2621934 N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211238-26-4

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2621934
CAS RN: 1211238-26-4
M. Wt: 263.341
InChI Key: IERFPQQWFVYEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in regulating the immune system, and inhibiting it can enhance the anti-tumor immune response. CPI-444 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide targets the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor inhibits the immune response, allowing cancer cells to evade detection and destruction by the immune system. By inhibiting the receptor, this compound enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It enhances the production of cytokines and chemokines that attract immune cells to the tumor microenvironment. It also increases the activation and proliferation of T cells and natural killer cells, which are important for killing cancer cells. In addition, this compound has been shown to reduce the number of regulatory T cells, which suppress the immune response.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the adenosine A2A receptor, making it a potent inhibitor. However, there are also limitations to using this compound in lab experiments. It is not selective for the adenosine A2A receptor and can inhibit other adenosine receptors at high concentrations. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. One area of interest is in combination therapy, where this compound is used in combination with other cancer therapies to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict patient response to this compound. This can help identify patients who are most likely to benefit from the drug. Finally, there is interest in developing more selective inhibitors of the adenosine A2A receptor, which can reduce the risk of off-target effects.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several steps, starting with the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 4-isopropyl-6-oxypyrimidin-1(6H)-one to form the final product, this compound. The synthesis has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential as a cancer therapy. Preclinical studies have shown that it can enhance the anti-tumor immune response and inhibit tumor growth in several animal models. Clinical trials have also shown promise, with this compound demonstrating anti-tumor activity in patients with advanced solid tumors. The drug is currently being evaluated in several clinical trials for different cancer types.

properties

IUPAC Name

N-cyclopentyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)12-7-14(19)17(9-15-12)8-13(18)16-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERFPQQWFVYEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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